1-(4-BENZOYL-2-FLUOROPHENYL)-4-(2,6-DIFLUOROBENZOYL)PIPERAZINE
Overview
Description
1-(4-BENZOYL-2-FLUOROPHENYL)-4-(2,6-DIFLUOROBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZOYL-2-FLUOROPHENYL)-4-(2,6-DIFLUOROBENZOYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzoyl-2-fluorobenzene and 2,6-difluorobenzoyl chloride.
Formation of Piperazine Core: The piperazine core is formed through a nucleophilic substitution reaction between the starting materials and piperazine.
Coupling Reactions: The benzoyl and fluorophenyl groups are introduced through coupling reactions, often using reagents like palladium catalysts and bases.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZOYL-2-FLUOROPHENYL)-4-(2,6-DIFLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-BENZOYL-2-FLUOROPHENYL)-4-(2,6-DIFLUOROBENZOYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-BENZOYL-2-FLUOROPHENYL)-4-(2,6-DIFLUOROBENZOYL)PIPERAZINE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BENZOYL-2-FLUOROPHENYL)-4-(2,6-DIFLUOROBENZOYL)PIPERIDINE
- 1-(4-BENZOYL-2-FLUOROPHENYL)-4-(2,6-DIFLUOROBENZOYL)MORPHOLINE
Uniqueness
1-(4-BENZOYL-2-FLUOROPHENYL)-4-(2,6-DIFLUOROBENZOYL)PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
[4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c25-18-7-4-8-19(26)22(18)24(31)29-13-11-28(12-14-29)21-10-9-17(15-20(21)27)23(30)16-5-2-1-3-6-16/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGGWGQAWVRXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F)C(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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